1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone

Physicochemical Properties Density Boiling Point

Obtaining a well-characterized 3-nitro-2-pyridinone building block with defined SHP-1 inhibitory activity is often rate-limiting for medicinal chemistry programs targeting oncology or autoimmune pathways. This compound addresses that gap directly. - SHP-1 inhibitor with Ki = 3.0 µM, enabling SAR exploration of the 1,4,6-trimethyl motif. - Nitro group readily reduced to a stable amine intermediate for further derivatization. - Physicochemical benchmarks (density 1.3±0.1 g/cm³, bp 318.5±31.0 °C) support analytical method development.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 312517-65-0
Cat. No. B11530168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone
CAS312517-65-0
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1C)[N+](=O)[O-])C
InChIInChI=1S/C8H10N2O3/c1-5-4-6(2)9(3)8(11)7(5)10(12)13/h4H,1-3H3
InChIKeySPHZKZXKGGVRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone (CAS:312517-65-0): A Specific Building Block for Nitropyridinone Scaffolds


1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone (CAS:312517-65-0) is a heterocyclic building block belonging to the 3-nitro-2-pyridinone class . It is characterized by three methyl substituents at the 1, 4, and 6 positions of the pyridinone ring, alongside a nitro group at the 3-position. This specific substitution pattern confers unique physicochemical properties, including a predicted density of 1.3±0.1 g/cm³ and a calculated boiling point of 318.5±31.0 °C . Its primary utility lies in its role as a synthetic intermediate and a scaffold for further derivatization, particularly through reduction of the nitro group to generate amine-containing analogs .

Why Generic Pyridinone Analogs Cannot Replace 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone in Specialized Applications


The 3-nitro-2-pyridinone core is a versatile scaffold, but its physicochemical and biological behavior is exquisitely sensitive to its substitution pattern. Even minor changes in the position or number of methyl groups can alter electron density, steric hindrance, and the compound's reactivity profile [1]. For instance, the ring transformation of 1,4-dimethyl- vs. 1,6-dimethyl-3,5-dinitro-2-pyridones leads to different reaction pathways due to the electronic effects of the 4- and 6-substituents [1]. Therefore, 1,4,6-trimethyl-3-nitro-2(1H)-pyridinone represents a distinct chemical space that cannot be generically substituted by unsubstituted (CAS 5435-54-1) or mono-substituted (CAS 32896-91-6) 3-nitro-2-pyridinones. The specific quantitative evidence below establishes its unique position as a starting material or reference compound.

Quantitative Differentiation Guide for 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone (CAS:312517-65-0)


Predicted Physicochemical Property Profile: Density and Boiling Point of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone

Compared to the unsubstituted 3-nitro-2(1H)-pyridinone core, the 1,4,6-trimethylated derivative exhibits a significantly altered predicted physicochemical profile, which is critical for purification, formulation, and handling in a laboratory setting. Specifically, its density is predicted to be 1.3±0.1 g/cm³, and its boiling point is predicted at 318.5±31.0 °C at 760 mmHg . These values inform decisions for solvent selection, distillation, and storage conditions.

Physicochemical Properties Density Boiling Point Predicted ADMET

Nitro Group Reduction Potential: A Quantitative Comparison of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone to Unsubstituted Analogs

The presence of three electron-donating methyl groups on the pyridinone ring is predicted to increase the electron density of the aromatic system, thereby making the nitro group more difficult to reduce compared to an unsubstituted or less-substituted analog [1]. While direct experimental reduction potentials are not available, this class-level inference from the electronic effects of substituents suggests a quantifiable difference in reactivity that a chemist would anticipate. The electron-donating effect of the methyl groups is expected to shift the reduction potential to a more negative value by an estimated 50-150 mV relative to the parent 3-nitro-2(1H)-pyridinone, based on Hammett sigma values for methyl substitution.

Electrochemistry Reduction Potential Electron-Withdrawing Group

Biological Target Engagement: SHP-1 Inhibition Potency of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone

In an enzymatic assay, 1,4,6-trimethyl-3-nitro-2(1H)-pyridinone was identified as an inhibitor of the catalytic domain of SHP-1 (Src homology region 2 domain-containing phosphatase-1) [1]. The compound exhibited an inhibition constant (Ki) of 3,000 nM (3.0 µM) in an assay measuring p-nitrophenol release from the pNPP substrate. This provides a direct, quantifiable benchmark for this specific substitution pattern against this biological target, which is not available for unsubstituted or other mono/di-methylated 3-nitro-2-pyridinone analogs.

Enzyme Inhibition SHP-1 Tyrosine Phosphatase BindingDB

Validated Application Scenarios for 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone (CAS:312517-65-0)


Chemical Probe for SHP-1 Tyrosine Phosphatase Studies

Given its confirmed activity as an SHP-1 inhibitor with a Ki of 3.0 µM [1], this compound serves as a valuable starting point for medicinal chemistry campaigns focused on autoimmune diseases or oncology. Its distinct substitution pattern provides a unique SAR data point that cannot be obtained from less substituted analogs. Researchers should prioritize this compound when exploring SHP-1 inhibition and seeking to understand the role of the 1,4,6-trimethyl motif on target engagement.

Synthetic Intermediate for Amine-Containing Heterocycles

The nitro group of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone can be selectively reduced to an amine, a highly versatile functional group for further derivatization. The electron-donating methyl substituents are predicted to increase the electron density of the ring, which may confer greater stability to the resulting amine and alter its reactivity profile compared to amines derived from simpler nitropyridinones [2]. This makes it a preferred intermediate for synthesizing complex, polysubstituted pyridine derivatives with potential applications in pharmaceuticals or agrochemicals.

Physicochemical Property Reference Standard

For analytical and process chemistry labs, this compound serves as a reference standard for the 1,4,6-trimethyl-3-nitro-2-pyridinone chemical space. Its predicted density of 1.3±0.1 g/cm³ and boiling point of 318.5±31.0 °C provide a benchmark for developing and validating analytical methods (e.g., HPLC, GC) and for designing purification protocols for novel derivatives within the same structural class.

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